molecular formula C16H13N3O2S B2501971 N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide CAS No. 29025-06-7

N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide

Cat. No.: B2501971
CAS No.: 29025-06-7
M. Wt: 311.36
InChI Key: IDHSTKJYWBMACK-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and acylation reactions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Derivatives with different functional groups attached to the phenylacetamide moiety.

Scientific Research Applications

N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoic acid
  • N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-1,2,3-thiadiazole-4-carboxamide
  • N-[4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

Uniqueness

N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the sulfanylidene and phenylacetamide moieties allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-14(10-11-6-2-1-3-7-11)18-19-15(21)12-8-4-5-9-13(12)17-16(19)22/h1-9H,10H2,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHSTKJYWBMACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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